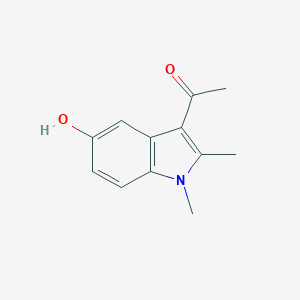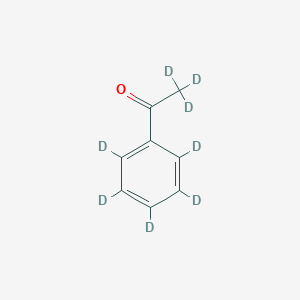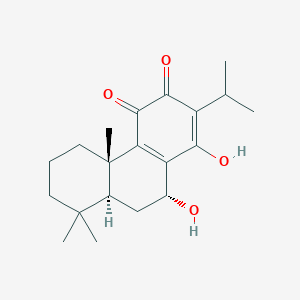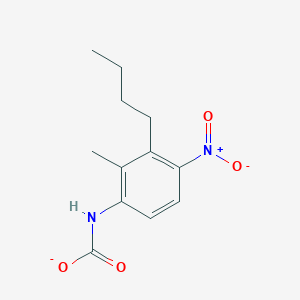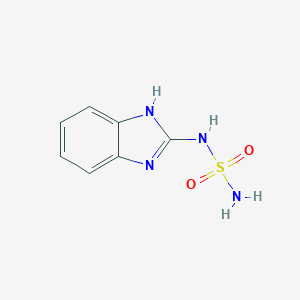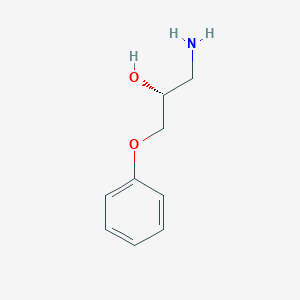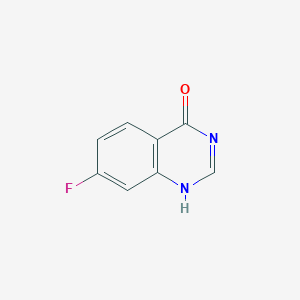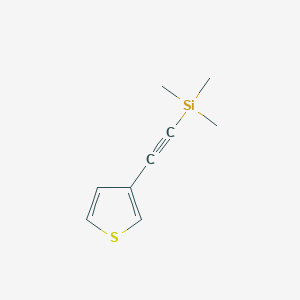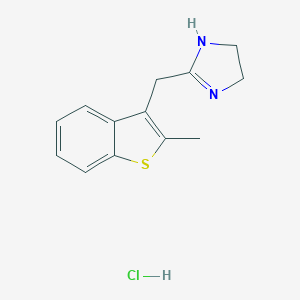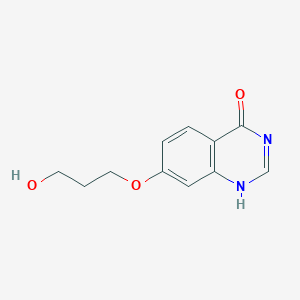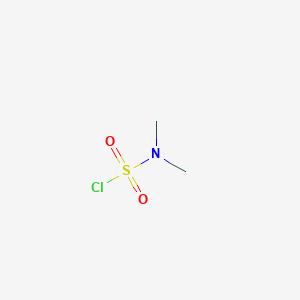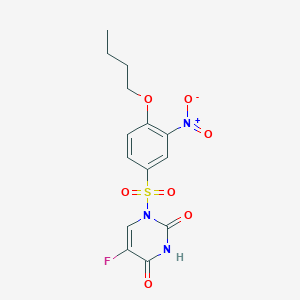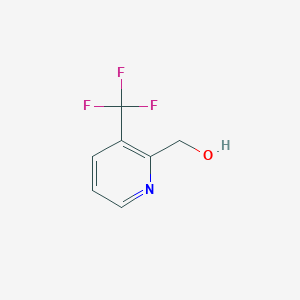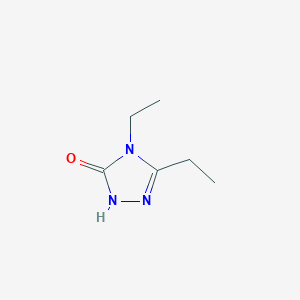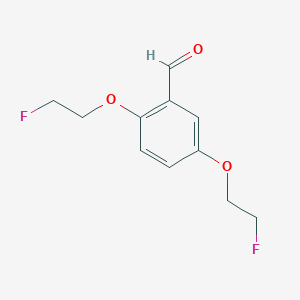
2,5-Bis(2-fluoroethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2-fluoroethoxy)benzaldehyde, also known as BFBA, is a chemical compound with the molecular formula C12H12F2O3. It is a colorless liquid that is commonly used as a building block in the synthesis of various organic compounds. In recent years, BFBA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 2,5-Bis(2-fluoroethoxy)benzaldehyde is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism involves the inhibition of certain enzymes that are involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Another proposed mechanism involves the inhibition of certain enzymes that are involved in the progression of cancer, leading to a reduction in tumor growth.
Effets Biochimiques Et Physiologiques
2,5-Bis(2-fluoroethoxy)benzaldehyde has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, 2,5-Bis(2-fluoroethoxy)benzaldehyde has also been shown to have antioxidant effects, which may help to protect against oxidative stress. Additionally, 2,5-Bis(2-fluoroethoxy)benzaldehyde has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-Bis(2-fluoroethoxy)benzaldehyde is its versatility as a building block in the synthesis of various organic compounds. Additionally, 2,5-Bis(2-fluoroethoxy)benzaldehyde has been shown to be relatively easy to synthesize using a variety of methods. However, one limitation of 2,5-Bis(2-fluoroethoxy)benzaldehyde is its potential toxicity, which may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of 2,5-Bis(2-fluoroethoxy)benzaldehyde and its potential side effects.
Orientations Futures
There are numerous potential future directions for research on 2,5-Bis(2-fluoroethoxy)benzaldehyde. One area of interest is the development of novel synthetic methods for 2,5-Bis(2-fluoroethoxy)benzaldehyde that are more efficient and cost-effective. Another area of interest is the further investigation of 2,5-Bis(2-fluoroethoxy)benzaldehyde's potential applications in the treatment of various diseases, including inflammatory diseases and cancer. Additionally, more research is needed to fully understand the mechanism of action of 2,5-Bis(2-fluoroethoxy)benzaldehyde and its potential side effects, which may help to guide the development of new therapeutic agents.
Méthodes De Synthèse
2,5-Bis(2-fluoroethoxy)benzaldehyde can be synthesized using a variety of methods, including the reaction of 2,5-dihydroxybenzaldehyde with 2-fluoroethanol in the presence of a catalyst. Another common method involves the reaction of 2,5-difluorobenzaldehyde with ethylene glycol in the presence of a base. Both of these methods have been shown to be effective in producing high yields of 2,5-Bis(2-fluoroethoxy)benzaldehyde.
Applications De Recherche Scientifique
2,5-Bis(2-fluoroethoxy)benzaldehyde has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One study found that 2,5-Bis(2-fluoroethoxy)benzaldehyde has potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Another study found that 2,5-Bis(2-fluoroethoxy)benzaldehyde has inhibitory effects on certain enzymes that are involved in the progression of cancer, suggesting that it may have potential as an anticancer agent.
Propriétés
Numéro CAS |
132838-62-1 |
|---|---|
Nom du produit |
2,5-Bis(2-fluoroethoxy)benzaldehyde |
Formule moléculaire |
C11H12F2O3 |
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
2,5-bis(2-fluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C11H12F2O3/c12-3-5-15-10-1-2-11(16-6-4-13)9(7-10)8-14/h1-2,7-8H,3-6H2 |
Clé InChI |
GCSQUMYYCFPNQD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1OCCF)C=O)OCCF |
SMILES canonique |
C1=CC(=C(C=C1OCCF)C=O)OCCF |
Synonymes |
2,5-BIS(2-FLUOROETHOXY)-BENZALDEHYDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



